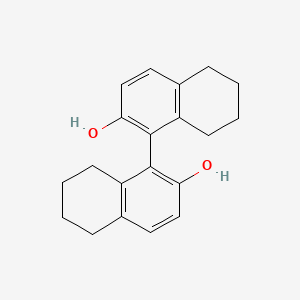

(S)-(-)-5,5',6,6',7,7',8,8'-Octahydro-1,1'-bi-2-naphthol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl)-5,6,7,8-tetrahydronaphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O2/c21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22/h9-12,21-22H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTXIFKBYNJRJPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2C3=C(C=CC4=C3CCCC4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90983974 | |

| Record name | 5,5',6,6',7,7',8,8'-Octahydro[1,1'-binaphthalene]-2,2'-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90983974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65355-14-8, 65355-00-2 | |

| Record name | 5,5',6,6',7,7',8,8'-Octahydro[1,1'-binaphthalene]-2,2'-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90983974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-(-)-5,5',6,6',7,7',8,8'-Octahydro-1,1'-bi-2-naphthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (R)-(+)-5,5',6,6',7,7',8,8'-Octahydro-1,1'-2-naphthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of (S)-H8-BINOL from (S)-BINOL: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (S)-5,5',6,6',7,7',8,8'-octahydro-1,1'-bi-2-naphthol, commonly known as (S)-H8-BINOL, from its parent compound, (S)-1,1'-bi-2-naphthol ((S)-BINOL). (S)-H8-BINOL is a valuable chiral ligand and organocatalyst in asymmetric synthesis, often exhibiting enhanced enantioselectivity in various chemical transformations compared to its aromatic precursor.[1][2] This document details the prevalent synthetic methodology, presents key quantitative data in a structured format, and includes diagrams to illustrate the experimental workflow.

Core Synthesis: Catalytic Hydrogenation

The primary and most efficient method for the synthesis of (S)-H8-BINOL is the catalytic hydrogenation of (S)-BINOL.[3][4][5] This reaction selectively reduces the two non-phenolic aromatic rings of the binaphthyl system, preserving the chiral axis and the hydroxyl functionalities. The most commonly employed catalyst for this transformation is palladium on activated carbon (Pd/C).[5]

Reaction Principle

The hydrogenation involves the addition of molecular hydrogen (H₂) across the double bonds of two of the four aromatic rings in the BINOL structure. The palladium catalyst facilitates the activation of hydrogen and its delivery to the substrate. The reaction is typically carried out in a suitable solvent under a pressurized atmosphere of hydrogen.

Caption: General reaction scheme for the synthesis of (S)-H8-BINOL.

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of (S)-H8-BINOL via catalytic hydrogenation, based on established and verified procedures.[4][5]

Materials and Equipment

-

(S)-1,1'-Bi-2-naphthol ((S)-BINOL)

-

10 wt% Palladium on activated carbon (Pd/C, 50% wet)

-

Anhydrous Ethanol

-

Hexanes

-

Autoclave (Parr reactor or similar) equipped with a stirrer, pressure gauge, thermowell, and gas inlet/outlet

-

Filter aid (e.g., Celite®)

-

Standard laboratory glassware

-

Rotary evaporator

-

Vacuum oven

Reaction Procedure

-

Charging the Reactor: To a 100 mL autoclave, add (S)-BINOL (5.00 g, 17.46 mmol), 10 wt% palladium on activated carbon (50% water content, 0.93 g, 0.437 mmol Pd), and anhydrous ethanol (50 mL).[5]

-

Inerting the Atmosphere: Seal the autoclave and purge the system by pressurizing with nitrogen to 80-100 psig and then venting. Repeat this cycle three times to remove any oxygen.[5]

-

Hydrogenation: After the nitrogen purge, repeat the pressurize/vent cycle three times with hydrogen gas. Finally, pressurize the reactor to 80-100 psig with hydrogen.[5]

-

Reaction Conditions: Heat the mixture to 70 °C. Once this temperature is reached, increase the hydrogen pressure to 250 psig and begin stirring (500 rpm). Maintain these conditions for 18 hours.[4]

-

Monitoring the Reaction: After 18 hours, cool the reactor to 25 °C and carefully vent the excess hydrogen. The completion of the reaction can be verified by Thin Layer Chromatography (TLC), eluting with a 3:1 mixture of hexane and ethyl acetate. The Rf value for (S)-BINOL is approximately 0.23, and for (S)-H8-BINOL, it is about 0.31.[5]

Work-up and Purification

-

Catalyst Removal: Purge the reactor with nitrogen. Filter the reaction mixture through a pad of filter aid (e.g., Celite®) to remove the palladium catalyst. Wash the filter cake with anhydrous ethanol (3 x 5 mL).[5]

-

Solvent Removal: Combine the filtrate and washings and concentrate under reduced pressure at 50 °C to obtain the crude product as a white solid.[4]

-

Trituration/Crystallization: Add hexanes (40 mL) to the flask containing the crude solid and stir the resulting slurry at room temperature for 1 hour for trituration.[4]

-

Isolation and Drying: Collect the solid product by vacuum filtration and dry it in a vacuum oven at 50 °C until a constant mass is achieved.[4]

Caption: Step-by-step experimental workflow for the synthesis of (S)-H8-BINOL.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis of (S)-H8-BINOL.

Table 1: Reaction Parameters and Yields

| Parameter | Value | Reference |

| (S)-BINOL | 5.00 g (17.46 mmol) | [5] |

| 10% Pd/C (50% wet) | 0.93 g (0.437 mmol Pd) | [5] |

| Solvent | Anhydrous Ethanol (50 mL) | [5] |

| Temperature | 70 °C | [4] |

| Hydrogen Pressure | 250 psig | [4] |

| Reaction Time | 18 h | [4] |

| Yield | 4.17 g (81%) | [4] |

| Enantiomeric Excess | >99% ee | [4] |

Note: A similar procedure on a larger scale reported a yield of 84%. Another report mentions a yield of over 95% under simple conditions, though detailed parameters were not provided in that context.[3]

Table 2: Physicochemical and Spectroscopic Data of (S)-H8-BINOL

| Property | Value | Reference |

| Appearance | White solid | [4] |

| Melting Point | 160–162 °C | [4] |

| ¹H NMR (500 MHz, CDCl₃) δ (ppm) | 7.06 (d, J = 8.4 Hz, 4H), 6.82 (d, J = 8.3 Hz, 4H), 4.60 (br. s, 2H), 2.75 (t, J = 6.3 Hz, 4H), 2.23 (m, 4H), 1.71 (m, 8H) | [4] |

| Enantiomeric Purity (HPLC) | Determined using a Chiralpak IC column | [4] |

Conclusion

The synthesis of (S)-H8-BINOL from (S)-BINOL via catalytic hydrogenation with palladium on carbon is a robust and high-yielding procedure that maintains the enantiomeric integrity of the chiral scaffold. The detailed protocol provided herein, derived from reliable and peer-reviewed sources, offers a clear pathway for researchers to obtain this valuable ligand for applications in asymmetric catalysis and the development of new chemical entities. The straightforward nature of the reaction and purification makes it an accessible transformation for laboratories equipped with standard hydrogenation apparatus.

References

physical and chemical properties of (S)-H8-BINOL

An In-depth Technical Guide to (S)-5,5',6,6',7,7',8,8'-Octahydro-1,1'-bi-2-naphthol ((S)-H8-BINOL)

Introduction

(S)-H8-BINOL is the partially hydrogenated form of the C₂-symmetric chiral ligand (S)-BINOL (1,1'-bi-2-naphthol).[1][2][3] Possessing a more flexible and sterically defined structure than its aromatic precursor, (S)-H8-BINOL has emerged as a highly versatile and efficient organocatalyst and ligand in the field of asymmetric synthesis.[1][2] Its unique geometry, characterized by a distinct dihedral angle and bite angle, often results in superior enantioselectivity in a wide array of chemical transformations compared to traditional BINOL-based catalysts.[2][4] This guide provides a comprehensive overview of the core , its applications, and detailed experimental methodologies, intended for researchers, chemists, and professionals in drug development.

Physical Properties

(S)-H8-BINOL is typically an off-white solid. Its physical characteristics are critical for its handling, storage, and application in various solvent systems. While the specific optical rotation value for the parent (S)-H8-BINOL is not detailed in the provided search results, its derivatives are known to be optically active. For instance, the related phosphine ligand, (S)-H8-BINAP, exhibits an optical activity of [α] = -69.1° in toluene.[5]

Table 1: Physical and Chemical Properties of (S)-H8-BINOL

| Property | Value | Reference |

| IUPAC Name | (S)-1-(2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl)-5,6,7,8-tetrahydronaphthalen-2-ol | [6] |

| Molecular Formula | C₂₀H₂₂O₂ | [6] |

| Molecular Weight | 294.4 g/mol | [6] |

| Appearance | White, fluffy, needle-like crystals; Off-white to Pale Beige Solid | [4][] |

| Melting Point | 156-157°C (for the (R)-isomer) | [] |

| Solubility | Soluble in chloroform and other organic solvents like ethanol. | [4][][8] |

| CAS Number | 65355-00-2 | [6] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the characterization of (S)-H8-BINOL and its derivatives. While a complete spectrum for the parent compound is not available in the search results, the ¹H NMR data for a propargyl derivative provides insight into the expected signals.

Table 2: ¹H NMR Data for a Propargyl Derivative of (R)-H8-BINOL

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Reference |

| 7.09 | d | 8.4 | Ar-H | [9] |

| 6.94 | d | 8.4 | Ar-H | [9] |

| 4.56 | d | 2.4 | O-CH₂ | [9] |

| 2.79 | td | 6.4, 2.8 | Ar-CH₂ | [9] |

| 2.39 | t | 2.3 | C≡C-H | [9] |

| 1.79–1.66 | m | - | -CH₂- | [9] |

Note: Data corresponds to a propargyl ether derivative of (R)-H8-BINOL in CDCl₃.

Chemical Properties and Reactivity

(S)-H8-BINOL's chemical behavior is defined by its axial chirality, the presence of two hydroxyl groups, and its unique structural conformation. These features make it a powerful tool in asymmetric catalysis.

-

Chiral Ligand and Organocatalyst : As a C₂-symmetric diol, (S)-H8-BINOL is a privileged chiral scaffold. It is distinguished from BINOL by different solubilities, acidities, and geometries.[2] This structural difference, particularly the dihedral angle, is credited with the enhanced stereocontrol observed in many reactions.[2][4]

-

Lewis and Brønsted Acidity : The hydroxyl groups can act as Brønsted acids. More commonly, (S)-H8-BINOL is used to form chiral Lewis acid complexes with various metals, including titanium, ruthenium, aluminum, and magnesium.[1][2][10] These complexes are highly effective in catalyzing a range of enantioselective transformations.

-

Versatility in Asymmetric Synthesis : The H8-BINOL framework has been successfully applied in numerous asymmetric reactions, including C-C and C-heteroatom bond formations, cycloadditions, rearrangement reactions, and arylations.[1][2][3] Its derivatives, such as chiral phosphoric acids and phosphoramides, further expand its catalytic scope.[2]

-

Enhanced Performance over BINOL : In comparative studies, H8-BINOL-based catalysts frequently provide higher yields and enantioselectivities than their fully aromatic BINOL counterparts.[1][4] This is often attributed to the lower dihedral angle in the reaction transition state, which enhances asymmetric induction.[1][2]

Key Experimental Protocols

The following sections provide detailed methodologies for the synthesis of (S)-H8-BINOL and its application in a representative catalytic reaction.

Experimental Protocol 1: Synthesis of (S)-H8-BINOL via Hydrogenation

(S)-H8-BINOL is prepared from its commercially available precursor, (S)-BINOL, through partial hydrogenation.[2][8]

Materials:

-

(S)-1,1'-Bi-2-naphthol ((S)-BINOL)

-

Platinum or Palladium-based catalyst (e.g., Pt/C, Pd/C)

-

Hydrogen gas (H₂)

-

Anhydrous solvent (e.g., Ethanol, Tetrahydrofuran)

Procedure:

-

A reaction vessel is charged with (S)-BINOL and the hydrogenation catalyst (typically 5-10 mol%).

-

The vessel is flushed with an inert gas (e.g., Nitrogen or Argon), and the anhydrous solvent is added to dissolve the (S)-BINOL.

-

The atmosphere is replaced with hydrogen gas, and the mixture is stirred vigorously at a specified temperature and pressure until the reaction is complete (monitored by TLC or GC).

-

Upon completion, the reaction mixture is filtered to remove the catalyst.

-

The filtrate is concentrated under reduced pressure to yield the crude product.

-

The crude (S)-H8-BINOL is purified by recrystallization from a suitable solvent system (e.g., hot ethanol) to afford the product as white crystals.[4]

Experimental Protocol 2: Ti-Catalyzed Enantioselective Arylation of Aldehydes

This protocol describes a general procedure for the asymmetric arylation of an aldehyde using a catalyst derived from (S)-H8-BINOL, based on the work of Da et al.[1][2]

Materials:

-

(S)-H8-BINOL (catalyst precursor)

-

Titanium(IV) isopropoxide (Ti(OⁱPr)₄)

-

Aryl bromide (aryl source)

-

n-Butyllithium (n-BuLi)

-

Aldehyde (substrate)

-

Tetramethylethylenediamine (TMEDA, additive)

-

Anhydrous solvent (e.g., THF/hexane mixture)

Procedure:

-

Catalyst Formation: In a flame-dried, inert-atmosphere flask, (S)-H8-BINOL is dissolved in the anhydrous solvent. Ti(OⁱPr)₄ is added, and the mixture is stirred to form the active (S)-H8-BINOL–Ti(OⁱPr)₂ complex.

-

Arylating Reagent Generation: In a separate flask, the aryl bromide is dissolved in the solvent. The solution is cooled (e.g., to -78 °C), and n-BuLi is added dropwise to generate the aryllithium reagent in situ.

-

Catalytic Reaction: The freshly prepared aryllithium solution is transferred to the catalyst mixture. TMEDA is added to prevent racemization.[1][2]

-

The aldehyde substrate is then added to the reaction mixture, which is stirred at a controlled temperature (e.g., 0 °C to room temperature) for a specified time (e.g., 12 hours).[1]

-

The reaction is quenched with a suitable aqueous solution (e.g., saturated NH₄Cl).

-

The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried and concentrated.

-

The resulting chiral alcohol is purified via column chromatography. Enantiomeric excess (ee) is determined by chiral HPLC or GC analysis.[1]

Visualizations of Workflows and Catalytic Cycles

Diagrams generated using Graphviz provide clear visual representations of the synthesis and catalytic application of (S)-H8-BINOL.

Caption: Synthetic pathway from (S)-BINOL to (S)-H8-BINOL via catalytic hydrogenation.

Caption: Proposed catalytic cycle for the enantioselective arylation of aldehydes.

References

- 1. Recent Advancement in H8–BINOL Catalyzed Asymmetric Methodologies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Recent Advancement in H8-BINOL Catalyzed Asymmetric Methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 139139-93-8 CAS MSDS ((S)-H8-BINAP) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. (S)-(-)-5,5',6,6',7,7',8,8'-Octahydro-1,1'-bi-2-naphthol | C20H22O2 | CID 3694111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. orgsyn.org [orgsyn.org]

- 9. Chiral fluorescent sensor based on H8-BINOL for the high enantioselective recognition of d- and l-phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. H8-BINOL-Derived Chiral η6-Benzene Ligands: New Opportunities for the Ruthenium-Catalyzed Asymmetric C-H Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of (S)-H₈-BINOL in Common Organic Solvents

For: Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-5,5',6,6',7,7',8,8'-Octahydro-1,1'-bi-2-naphthol, commonly known as (S)-H₈-BINOL, is a chiral ligand widely employed in asymmetric catalysis.[1][2] Its solubility in organic solvents is a critical parameter for its application in synthesis, influencing reaction kinetics, catalyst loading, and product purification. This technical guide provides a comprehensive overview of the known solubility characteristics of (S)-H₈-BINOL, offers insights based on the solubility of its parent compound, (S)-BINOL, and details a standardized experimental protocol for the precise determination of its solubility.

Introduction to (S)-H₈-BINOL

(S)-H₈-BINOL is the partially hydrogenated derivative of the axially chiral ligand (S)-BINOL. The hydrogenation of the two naphthalene rings to tetralone moieties imparts distinct stereoelectronic properties compared to its aromatic precursor. These modifications can influence its solubility, acidity, and conformational flexibility, which in turn affect its efficacy as a ligand in a variety of asymmetric transformations, including C-C and C-heteroatom bond formations.[1]

Solubility Profile of (S)-H₈-BINOL

Quantitative solubility data for (S)-H₈-BINOL in a wide range of common organic solvents is not extensively documented in publicly available literature. However, qualitative information and data from structurally related compounds provide valuable insights into its expected solubility behavior.

Qualitative Solubility:

Based on its molecular structure, which combines a large hydrophobic carbon skeleton with two polar hydroxyl groups, (S)-H₈-BINOL is anticipated to be soluble in a range of polar aprotic and some polar protic organic solvents. One source indicates that the enantiomer, (R)-H₈-BINOL, is soluble in chloroform.[]

Inferred Solubility from (S)-BINOL:

The solubility of the parent compound, (S)-BINOL, can serve as a useful, albeit approximate, guide. The hydrogenation in H₈-BINOL reduces the rigidity and aromaticity of the ring system, which may lead to differences in solubility. The table below presents the known quantitative solubility of (S)-BINOL in several common organic solvents.

| Solvent | Chemical Class | Solubility of (S)-BINOL (mg/mL) | Inferred Solubility of (S)-H₈-BINOL |

| Dichloromethane | Halogenated Hydrocarbon | 19[4] | Likely to be soluble |

| Tetrahydrofuran (THF) | Ether | 30[4] | Likely to be soluble |

| Dioxane | Ether | 29[4] | Likely to be soluble |

| Ethanol | Alcohol | 22[4] | Likely to be soluble |

| Chloroform | Halogenated Hydrocarbon | Soluble (Qualitative)[] | Soluble (Qualitative)[] |

| Toluene | Aromatic Hydrocarbon | Not specified | Likely to be soluble |

| Hexane | Alkane | Not specified | Likely to be poorly soluble |

| Ethyl Acetate | Ester | Not specified | Likely to be soluble |

| Acetonitrile | Polar Aprotic | Not specified | Likely to be soluble |

| Methanol | Alcohol | Not specified | Likely to be soluble |

Note: The inferred solubility is a qualitative prediction and should be confirmed by experimental determination.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the gravimetric determination of the solubility of (S)-H₈-BINOL in a given organic solvent at a specified temperature.

Materials:

-

(S)-H₈-BINOL (solid, purity >98%)

-

Organic solvent of interest (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 4 mL)

-

Temperature-controlled shaker or water bath

-

Syringe filters (0.2 µm, compatible with the solvent)

-

Syringes

-

Pre-weighed vials for collecting the filtrate

-

Vacuum oven or desiccator

Procedure:

-

Sample Preparation: Add an excess amount of solid (S)-H₈-BINOL to a vial. The exact amount should be more than what is expected to dissolve.

-

Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired organic solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient time (e.g., 24-48 hours) to ensure saturation. The solution should be continuously agitated during this period.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a syringe. Attach a 0.2 µm syringe filter and discard the first few drops to saturate the filter material. Dispense a precise volume of the clear, saturated solution into a pre-weighed vial. Record the exact volume.

-

Solvent Evaporation: Place the vial containing the filtrate in a vacuum oven at a temperature below the boiling point of the solvent until all the solvent has evaporated and the weight of the vial is constant.

-

Mass Determination: Accurately weigh the vial containing the dried (S)-H₈-BINOL residue.

-

Calculation: Calculate the solubility using the following formula:

Solubility (mg/mL) = (Mass of vial with residue - Mass of empty vial) / Volume of filtrate

Safety Precautions:

-

Handle all organic solvents in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for (S)-H₈-BINOL and the specific solvents used.

Visualization of Experimental Workflow and Applications

(S)-H₈-BINOL is a cornerstone in many asymmetric catalytic processes. The following diagrams illustrate a typical experimental workflow for its use in catalysis and a logical flow for solubility determination.

Caption: Workflow for a typical asymmetric catalysis reaction using (S)-H₈-BINOL.

Caption: Logical workflow for the experimental determination of solubility.

Conclusion

While precise, quantitative solubility data for (S)-H₈-BINOL in a broad spectrum of organic solvents remains to be fully characterized in the literature, its structural similarity to (S)-BINOL allows for reasoned estimations of its solubility profile. For applications demanding high precision, the experimental protocol detailed in this guide provides a robust framework for determining its solubility in any solvent of interest. A thorough understanding of the solubility of (S)-H₈-BINOL is paramount for optimizing its use in asymmetric synthesis and unlocking its full potential in the development of novel chiral molecules.

References

Spectroscopic Profile of (S)-H8-BINOL: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for (S)-(-)-5,5',6,6',7,7',8,8'-octahydro-1,1'-bi-2-naphthol, commonly known as (S)-H8-BINOL. It is intended for researchers, scientists, and professionals in drug development who utilize this chiral ligand in asymmetric synthesis and other applications. This document presents its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for these characterization techniques.

Core Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of (S)-H8-BINOL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for (S)-H8-BINOL

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.06 | d | 8.4 | Ar-H |

| 6.82 | d | 8.3 | Ar-H |

| 4.60 | br. s | - | OH |

| 2.75 | t | 6.3 | Ar-CH₂ |

| 2.23 | ddt | 66.0, 17.4, 6.3 | CH₂ |

| 1.71 | dm | 29.8 | CH₂ |

Spectrum recorded in CDCl₃ at 500 MHz.[1]

Table 2: ¹³C NMR Spectroscopic Data for (S)-H8-BINOL

| Chemical Shift (δ) ppm | Assignment |

| 151.5 | Ar-C-OH |

| 137.3 | Ar-C |

| 131.1 | Ar-C |

| 130.2 | Ar-C |

| 119.0 | Ar-CH |

| 113.1 | Ar-C |

| 29.3 | Ar-CH₂ |

| 27.2 | CH₂ |

| 23.1 | CH₂ |

| 23.1 | CH₂ |

Spectrum recorded in CDCl₃ at 125 MHz.[1]

Infrared (IR) Spectroscopy

Table 3: Infrared (IR) Absorption Data for (S)-H8-BINOL

| Wavenumber (cm⁻¹) | Interpretation |

| 3472, 3375 | O-H stretch |

| 2927 | C-H stretch (aliphatic) |

| 1586, 1471, 1426 | C=C stretch (aromatic) |

| 1286, 1247, 1194, 1151 | C-O stretch |

| 827 | C-H bend (aromatic) |

Spectrum recorded as a thin film.[1]

Mass Spectrometry (MS)

Table 4: High-Resolution Mass Spectrometry (HRMS) Data for (S)-H8-BINOL

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | 295.1698 | 295.1694 |

Analysis performed using Electrospray Ionization (ESI).[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited for the characterization of (S)-H8-BINOL.

Synthesis of (S)-H8-BINOL

(S)-H8-BINOL is prepared via the partial hydrogenation of (S)-BINOL. A typical procedure involves charging an autoclave with (S)-BINOL, 10 wt% palladium on activated carbon (50% H₂O), and anhydrous ethanol. The vessel is purged with nitrogen and then hydrogen. The reaction is heated to 70°C under a hydrogen pressure of 250 psig with stirring for 18 hours. After cooling and venting, the catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure. The crude product is then purified by trituration with hot ethanol to yield (S)-H8-BINOL as a white solid.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation : ¹H and ¹³C NMR spectra are typically recorded on a 500 MHz and 125 MHz spectrometer, respectively.

-

Sample Preparation : A sample of (S)-H8-BINOL is dissolved in deuterated chloroform (CDCl₃).

-

Internal Standard : Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (δ = 0.00 ppm). For ¹³C NMR, the residual solvent peak of CDCl₃ (δ = 77.16 ppm) can also be used as a reference.

-

Data Acquisition : For quantitative ¹³C NMR, a sufficient relaxation delay should be used to ensure accurate integration of signals.

Infrared (IR) Spectroscopy

-

Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.

-

Sample Preparation : The IR spectrum is typically obtained from a thin film of the compound. This can be prepared by dissolving a small amount of the sample in a volatile solvent, applying the solution to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

-

Data Acquisition : The spectrum is recorded over the standard mid-IR range (e.g., 4000-400 cm⁻¹).

High-Resolution Mass Spectrometry (HRMS)

-

Instrumentation : An ESI-TOF (Electrospray Ionization - Time of Flight) mass spectrometer is commonly used for accurate mass measurements.

-

Sample Preparation : A dilute solution of (S)-H8-BINOL is prepared in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition : The sample is introduced into the mass spectrometer via direct infusion or through an HPLC system. The data is acquired in positive ion mode to observe the protonated molecule [M+H]⁺.

Visualizations

The following diagrams illustrate the general workflow for the synthesis and characterization of (S)-H8-BINOL.

Caption: Synthesis and Spectroscopic Characterization of (S)-H8-BINOL.

Caption: Information Derived from Spectroscopic Techniques for (S)-H8-BINOL.

References

Commercial Availability and Applications of (S)-H8-BINOL: A Technical Guide

(S)-5,5',6,6',7,7',8,8'-Octahydro-1,1'-bi-2-naphthol , commonly referred to as (S)-H8-BINOL , is a chiral ligand and organocatalyst that has garnered significant attention in the fields of asymmetric synthesis and drug development. Its unique structural features, arising from the partially hydrogenated binaphthyl backbone, afford distinct stereochemical control in a variety of chemical transformations. This guide provides an in-depth overview of the commercial availability of (S)-H8-BINOL, its applications in catalysis, and detailed experimental protocols for its use.

Commercial Availability

(S)-H8-BINOL is commercially available from a range of suppliers catering to research and development needs. The purity and pricing can vary between suppliers, and the compound is typically available in quantities ranging from grams to kilograms. Below is a summary of representative suppliers and their product offerings.

| Supplier | Product Name | CAS Number | Purity | Quantity | Price (USD) |

| BoroPharm Inc.[1] | (S)-(-)-H8-BINOL | 65355-00-2 | --- | 1g | $120.51 |

| Erfa Sa[2] | (S)-(-)-H8-BINOL | 65355-00-2 | --- | 1g | $120.51 |

| Hangzhou HangSyn Chemicals Co., Ltd.[3] | (R)-(+)-H8-Binol | 65355-14-8 | 98% | 25kg/drum | --- |

| Molbase[4] | (S)-H8-BINOL | --- | 97-98% | 1kg | Request Quotation |

| ChemScene[5] | (S)-(-)-5,5',6,6',7,7',8,8'-Octahydro-1,1'-bi-2-naphthol | 65355-00-2 | ≥96% | 1g | $7.50 |

| Ambeed Chemicals | (S)-H8BINOL | --- | >99%, >99% ee | --- | --- |

| Sigma-Aldrich | (S)-H8-BINAP (a derivative) | 139139-93-8 | technical grade | --- | --- |

| Santa Cruz Biotechnology | (S)-H8-BINAP (a derivative) | 139139-93-8 | --- | --- | --- |

| Strem Chemicals | S-(-)-1,1'-Bi-2-naphthol, 99% (S)-BINOL (precursor) | 18531-99-2 | 99% | 1g | $44.00 |

Core Applications in Asymmetric Catalysis

(S)-H8-BINOL and its derivatives have proven to be highly effective in a wide array of asymmetric reactions, often demonstrating superior enantioselectivity compared to its parent compound, BINOL.[6][7] This enhanced stereocontrol is attributed to the increased dihedral angle between the two aromatic rings, a consequence of the steric interactions of the partially hydrogenated rings.[6]

Key application areas include:

-

Carbon-Carbon Bond Formation: (S)-H8-BINOL-derived catalysts are extensively used in enantioselective additions of organometallic reagents to carbonyl compounds, Michael additions, and cycloaddition reactions.[7]

-

Carbon-Heteroatom Bond Formation: The ligand has found utility in the asymmetric synthesis of compounds containing chiral C-N, C-O, and C-S bonds.[7]

-

Asymmetric Hydrogenations: Derivatives of H8-BINOL are employed as ligands in transition metal-catalyzed asymmetric hydrogenations of various unsaturated substrates.[7]

-

Name Reactions and Pericyclic Reactions: The versatility of H8-BINOL extends to its use in a variety of named reactions and pericyclic reactions where stereochemical control is paramount.[7]

Experimental Protocols

Detailed and reliable experimental procedures are crucial for the successful application of (S)-H8-BINOL in synthesis. The following protocols are based on procedures published in Organic Syntheses, a highly reputable source for peer-reviewed and validated synthetic methods.

Synthesis of (S)-5,5',6,6',7,7',8,8'-Octahydro-1,1'-bi-2-naphthol ((S)-H8BINOL) from (S)-BINOL[8]

This procedure describes a concise and efficient method for the preparation of (S)-H8BINOL from enantiomerically pure (S)-BINOL via partial hydrogenation.

Materials and Equipment:

-

(S)-BINOL

-

5% Rhodium on alumina

-

Ethanol

-

Parr hydrogenation apparatus or similar high-pressure reactor

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

A 500 mL glass liner for a Parr shaker is charged with (S)-BINOL (5.16 g, 18.0 mmol, 1.00 equiv) and 5% rhodium on alumina (0.52 g, 10 wt %).

-

The liner is placed in the Parr shaker, and ethanol (200 mL) is added.

-

The apparatus is sealed and purged with nitrogen (3x) and then with hydrogen (3x).

-

The reactor is pressurized with hydrogen to 250 psig.

-

The reaction mixture is heated to 70 °C for 1 hour without stirring.

-

Once the temperature reaches 70 °C, stirring (500 rpm) is initiated, and the reaction is allowed to proceed at this temperature for 18 hours.

-

After cooling to room temperature, the reactor is carefully vented, and the mixture is filtered through a pad of Celite to remove the catalyst. The filter cake is washed with ethanol.

-

The combined filtrate is concentrated under reduced pressure to afford the crude product.

-

The crude product is purified by trituration with hexane or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield (S)-H8BINOL as a white solid.

Characterization:

The product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and chiral HPLC to confirm its identity, purity, and enantiomeric excess.[8]

Preparation of a Chiral (S)-H8-BINOL-Titanium Catalyst for Asymmetric Arylation of Aldehydes[7][9]

This protocol outlines the in situ preparation of a titanium-based chiral Lewis acid catalyst derived from (S)-H8-BINOL, which is highly effective for the enantioselective addition of aryl groups to aldehydes.

Materials and Equipment:

-

(S)-H8-BINOL

-

Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)

-

Anhydrous tetrahydrofuran (THF)

-

Schlenk flask or similar glassware for inert atmosphere reactions

-

Syringes for liquid transfer

Procedure:

-

A flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen) is charged with (S)-H8-BINOL (e.g., 0.1 mmol).

-

Anhydrous THF is added via syringe to dissolve the (S)-H8-BINOL.

-

Titanium(IV) isopropoxide (e.g., 0.1 mmol) is added dropwise to the solution at room temperature.

-

The resulting mixture is stirred at room temperature for a specified period (e.g., 30-60 minutes) to allow for the formation of the active chiral catalyst complex.

-

This freshly prepared catalyst solution is then used directly for the subsequent asymmetric arylation reaction.

Visualizations

Experimental Workflow for Asymmetric Arylation

The following diagram illustrates a typical experimental workflow for the (S)-H8-BINOL-Ti catalyzed asymmetric arylation of an aldehyde.

Caption: A generalized experimental workflow for the asymmetric arylation of aldehydes using a pre-formed (S)-H8-BINOL-titanium catalyst.

Proposed Catalytic Cycle for Asymmetric Arylation of Aldehydes

The following diagram depicts a plausible catalytic cycle for the enantioselective arylation of aldehydes catalyzed by a chiral titanium complex of (S)-H8-BINOL.[9][10]

Caption: A simplified representation of the proposed catalytic cycle for the (S)-H8-BINOL-Ti catalyzed enantioselective arylation of aldehydes.

This technical guide provides a foundational understanding of the commercial landscape and scientific applications of (S)-H8-BINOL. For researchers and professionals in drug development and chemical synthesis, (S)-H8-BINOL represents a powerful tool for achieving high levels of stereocontrol in the synthesis of complex chiral molecules. The detailed protocols and visual workflows are intended to facilitate the practical application of this versatile chiral ligand.

References

- 1. (S)-(-)-H8-BINOL | BoroPharm Inc. [boropharm.com]

- 2. (S)-(-)-H8-BINOL | Erfa Sa [erfa-sa.com]

- 3. (r)-(+)-h8-binol/(r)-(+)-5,5',6,6',7,7',8,8'-octahydro-1,1'-bi-2-naphthol at Best Price in Hangzhou, Zhejiang | Hangzhou Hangsyn Chemicals Co., Ltd. [tradeindia.com]

- 4. (S)-H8-BINOL-Molbase [molbase.com]

- 5. chemscene.com [chemscene.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Recent Advancement in H8–BINOL Catalyzed Asymmetric Methodologies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. orgsyn.org [orgsyn.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safe Handling of (S)-H8-BINOL

This guide provides comprehensive safety and handling precautions for (S)-5,5',6,6',7,7',8,8'-Octahydro-1,1'-bi-2-naphthol ((S)-H8-BINOL), a chiral ligand frequently utilized in asymmetric synthesis. The information is intended for researchers, scientists, and professionals in drug development and other chemical research fields. Adherence to these guidelines is crucial for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Classification

(S)-H8-BINOL is classified as a hazardous substance. The primary hazards are skin and eye irritation.[1] It is essential to handle this compound with care to avoid direct contact and inhalation.

GHS Hazard Statements:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Precautionary Statements:

A comprehensive list of precautionary statements is provided in the table below. These statements outline the necessary steps to prevent exposure and the appropriate responses in case of accidental contact.[1][2]

Quantitative Safety Data

The following tables summarize the key quantitative data regarding the toxicity and physical properties of BINOL compounds. Note that specific data for the (S)-H8-BINOL enantiomer may not be distinctly reported and is often grouped with the racemate or other BINOL derivatives.

Table 1: Toxicological Data

| Test Type | Route of Exposure | Species | Dose/Duration | Toxic Effects | Reference |

| LDLo (Lowest published lethal dose) | Oral | Mouse | 42 mg/kg | Details of toxic effects not reported other than lethal dose value. | [3] |

| LD50 (Median lethal dose) | Oral | Rat | > 2,000 mg/kg | Possible mucosal irritations. |

Table 2: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C20H22O2 |

| Molecular Weight | 294.39 g/mol |

| Melting Point | 160 - 162 °C[4] |

| Appearance | Beige powder/solid[5] |

| Odor | Odorless[5] |

Safe Handling and Storage Protocols

Proper handling and storage are paramount to minimizing the risks associated with (S)-H8-BINOL.

3.1. Personal Protective Equipment (PPE)

A standard set of PPE should be worn at all times when handling (S)-H8-BINOL.

-

Eye Protection: Safety glasses with side-shields conforming to EN166 or NIOSH standards are mandatory.[6]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) must be worn. Gloves should be inspected before use and disposed of properly after handling the compound.[6]

-

Skin and Body Protection: A lab coat or other protective clothing is required. For larger quantities or when there is a risk of significant exposure, impervious clothing should be considered.[6]

-

Respiratory Protection: Work should be conducted in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust.[2] If a fume hood is not available, a NIOSH-approved respirator may be necessary.[6]

3.2. Engineering Controls

-

Ventilation: Always handle (S)-H8-BINOL in a well-ventilated area. A chemical fume hood is the preferred engineering control to minimize inhalation exposure.[2]

-

Eye Wash Stations and Safety Showers: Ensure that emergency eyewash stations and safety showers are readily accessible in the work area.

3.3. Storage

-

Conditions: Store in a tightly closed container in a dry and well-ventilated place.[2] The recommended storage temperature is typically found on the product label.[2]

-

Incompatibilities: Avoid strong oxidizing agents, as violent reactions are possible.

-

Light Sensitivity: The material may be light-sensitive and should be stored accordingly.[2]

Experimental Protocols: Safe Handling in a Research Setting

The following protocols are based on established procedures for handling solid chiral ligands like (S)-H8-BINOL in a laboratory setting.[4][7][8]

4.1. Weighing and Transferring (S)-H8-BINOL

-

Preparation: Don the appropriate PPE before handling the chemical.

-

Location: Conduct the weighing and transfer of the solid inside a chemical fume hood to contain any dust.

-

Procedure:

-

Use a clean, dry spatula and weighing paper or a suitable container.

-

Carefully transfer the desired amount of (S)-H8-BINOL, avoiding the generation of dust.

-

If any solid is spilled, clean it up immediately following the spill response procedures outlined in Section 5.

-

Close the container tightly after use.

-

4.2. Setting up a Reaction with (S)-H8-BINOL

-

Inert Atmosphere: Many reactions involving (S)-H8-BINOL require an inert atmosphere. The reaction flask should be evacuated and backfilled with an inert gas (e.g., nitrogen or argon) multiple times.[7]

-

Solvent Addition: Add the solvent to the reaction flask containing (S)-H8-BINOL via a syringe or cannula.[7]

-

Heating: If the reaction requires heating, use a well-controlled heating mantle or oil bath with a thermometer to monitor the internal temperature.[7][8]

-

Monitoring: Monitor the reaction progress using appropriate analytical techniques, such as thin-layer chromatography (TLC).[4][7][8]

4.3. Work-up and Purification

-

Quenching: After the reaction is complete, cool the mixture to room temperature before quenching.

-

Extraction: If an extraction is necessary, use a separatory funnel and be mindful of potential pressure buildup.

-

Drying and Filtration: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate) and filter.[7][8]

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

-

Crystallization: The crude product can be purified by crystallization. This often involves dissolving the solid in a hot solvent and allowing it to cool slowly.[7][8]

-

Drying the Product: Dry the purified product under vacuum to remove any residual solvent.[7][8]

Emergency Procedures

5.1. First-Aid Measures

-

Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2][5]

-

Skin Contact: In case of skin contact, immediately remove all contaminated clothing and wash the affected area with plenty of soap and water.[2] If skin irritation occurs, get medical advice.

-

Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[2][5][6] Continue rinsing and call a poison center or doctor immediately.[2]

-

Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[2][5][6]

5.2. Spill Response

-

Small Spills: For small spills, carefully sweep up the solid material, avoiding dust formation, and place it in a suitable, closed container for disposal.[6]

-

Large Spills: For large spills, evacuate the area. Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[2] Wear appropriate PPE, including respiratory protection, during cleanup.

5.3. Fire-Fighting Measures

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish a fire.[6]

-

Specific Hazards: The compound is combustible and may produce hazardous combustion gases or vapors in a fire.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective clothing.[2]

Visualized Workflows and Protocols

Diagram 1: General Experimental Workflow for a Reaction Using (S)-H8-BINOL

References

- 1. (S)-(-)-5,5',6,6',7,7',8,8'-Octahydro-1,1'-bi-2-naphthol | C20H22O2 | CID 3694111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. BINOL | CAS#:602-09-5 | Chemsrc [chemsrc.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. fishersci.com [fishersci.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. orgsyn.org [orgsyn.org]

The Ascendancy of H8-BINOL Ligands: A Historical and Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The field of asymmetric catalysis has witnessed the rise of a powerful class of chiral ligands: the 5,5',6,6',7,7',8,8'-octahydro-1,1'-bi-2-naphthol (H8-BINOL) family. As a partially hydrogenated derivative of the well-established 1,1'-bi-2-naphthol (BINOL), H8-BINOL has carved its own niche, often demonstrating superior performance in terms of enantioselectivity and reactivity. This technical guide provides an in-depth exploration of the historical development of H8-BINOL ligands, from their synthesis to their diverse applications in asymmetric synthesis, supported by quantitative data and detailed experimental protocols.

From Precursor to Powerhouse: The Genesis of H8-BINOL

The journey of H8-BINOL begins with its parent compound, BINOL. The development of H8-BINOL ligands has been a significant advancement in asymmetric organocatalysis over the last quarter-century.[1] The primary route to H8-BINOL is through the partial hydrogenation of enantiomerically pure BINOL. This transformation is crucial as it imparts distinct properties to the H8-BINOL scaffold, including different solubilities, acidities, and geometric parameters, which in turn influence its catalytic behavior.[1]

The Foundational Synthesis: Hydrogenation of BINOL

The most common and direct method for the synthesis of enantiopure (R)- or (S)-H8-BINOL is the catalytic hydrogenation of the corresponding BINOL enantiomer.

Experimental Protocol: Synthesis of (S)-H8-BINOL from (S)-BINOL

Reagents and Materials:

-

(S)-(-)-1,1'-Bi-2-naphthol ((S)-BINOL)

-

10% Palladium on activated carbon (Pd/C)

-

Ethanol (absolute)

-

Hydrogen gas (H₂)

-

Inert gas (Nitrogen or Argon)

-

Filter aid (e.g., Celite®)

Procedure:

-

A pressure vessel is charged with (S)-BINOL and 10% Pd/C (typically 5-10 mol% of the catalyst).

-

The vessel is sealed and purged with an inert gas to remove air.

-

Ethanol is added as the solvent.

-

The atmosphere is replaced with hydrogen gas, and the vessel is pressurized (typically to 10 bar).

-

The reaction mixture is stirred at a controlled temperature (e.g., 70°C) for a specified time (e.g., 1 hour) or until hydrogen uptake ceases.

-

After cooling to room temperature, the hydrogen pressure is carefully released.

-

The reaction mixture is filtered through a pad of filter aid to remove the Pd/C catalyst.

-

The filtrate is concentrated under reduced pressure to yield the crude H8-BINOL.

-

The crude product can be further purified by recrystallization to afford enantiomerically pure (S)-H8-BINOL as a white to off-white solid.

This straightforward and efficient procedure provides access to both enantiomers of H8-BINOL, paving the way for their extensive exploration in asymmetric catalysis.

A Timeline of Innovation: The Expanding Applications of H8-BINOL

The unique structural and electronic properties of H8-BINOL have led to its successful application in a wide array of asymmetric transformations. Often, H8-BINOL-based catalysts exhibit superior enantioselectivity compared to their BINOL counterparts.[1]

Early Applications and Key Breakthroughs

The versatility of H8-BINOL was quickly recognized, leading to its use in various metal-catalyzed and organocatalytic reactions.

Asymmetric Aryl Addition to Aldehydes: Gau and his group reported the use of a Ti(IV) catalyst derived from (R)-H8-BINOL for the asymmetric addition of triaryl aluminum reagents to aldehydes. This method provided access to chiral diarylmethanols with excellent enantioselectivities (up to 97%).[1]

Asymmetric 1,4-Addition Reactions: Chan and his group developed a chiral aryl diphosphite ligand derived from H8-BINOL for the copper-catalyzed 1,4-addition of dialkylzinc reagents to cyclic enones, achieving up to 99% ee.[1]

The Rise of H8-BINOL-Derived Brønsted Acids

A significant milestone in the development of H8-BINOL ligands was their conversion into chiral phosphoric acids. These H8-BINOL-derived Brønsted acids have emerged as powerful organocatalysts for a multitude of enantioselective reactions.[2]

Asymmetric Biginelli Reaction: Gong and his group pioneered the use of a chiral phosphoric acid derived from H8-BINOL in the first organocatalytic asymmetric Biginelli reaction, affording dihydropyrimidinones in high yields and up to 97% ee.[3]

Tandem Mannich Lactamization and Aldol-Lactonization: Singh and his team demonstrated the efficacy of an H8-BINOL-based chiral Brønsted acid in the enantioselective synthesis of phthalides, showcasing its superiority over the corresponding BINOL-derived catalyst.[1]

Quantitative Comparison: H8-BINOL vs. BINOL

The enhanced performance of H8-BINOL ligands is often attributed to their distinct dihedral angle and electronic properties compared to the fully aromatic BINOL. This is evident in the quantitative data from various asymmetric reactions.

| Reaction Type | H8-BINOL Catalyst | Substrate | Yield (%) | ee (%) | BINOL Catalyst ee (%) | Reference |

| Aryl Addition to Aldehyde | (R)-H8-BINOL/Ti(IV) | Aromatic Aldehyde | 91 | 90 | Lower | [1] |

| 1,4-Addition to Enone | H8-BINOL diphosphite/Cu | Cyclohexenone | up to 98 | 97 | Not Reported | [1] |

| Biginelli Reaction | H8-BINOL Phosphoric Acid | Aldehyde, β-ketoester, urea | High | up to 97 | Not Reported | [3] |

| Phthalide Synthesis | H8-BINOL Brønsted Acid | α-diazoester | High | up to 85 | Lower | [1] |

| Hetero-Diels-Alder | H8-BINOL/Ti(IV) | Aldehyde, Danishefsky's diene | Excellent | Excellent | Not Reported | [3] |

Visualizing the Synthetic Pathways and Logic

To better understand the synthesis and application of H8-BINOL ligands, the following diagrams illustrate the key processes.

Detailed Experimental Protocols for Key Applications

To facilitate the practical application of H8-BINOL chemistry, detailed experimental protocols for representative reactions are provided below.

Asymmetric Arylation of an Aldehyde using an H8-BINOL-Titanium Catalyst

Reagents and Materials:

-

(R)-H8-BINOL

-

Titanium (IV) isopropoxide (Ti(OiPr)₄)

-

Arylating agent (e.g., Triaryl aluminum or Aryl Grignard reagent)

-

Aldehyde substrate

-

Anhydrous solvent (e.g., Toluene or THF)

-

Inert atmosphere apparatus (e.g., Schlenk line or glovebox)

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, (R)-H8-BINOL (typically 10 mol%) and Ti(OiPr)₄ (1.1 equivalents relative to the ligand) are dissolved in the anhydrous solvent.

-

The solution is stirred at room temperature for 30-60 minutes to pre-form the catalyst.

-

The reaction mixture is cooled to the desired temperature (e.g., 0°C or -20°C).

-

The aldehyde substrate (1 equivalent) is added to the flask.

-

The arylating agent (typically 1.2-1.5 equivalents) is added dropwise to the reaction mixture.

-

The reaction is stirred at the specified temperature until completion, as monitored by TLC or GC/LC-MS.

-

The reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl or a dilute acid.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the chiral alcohol.

-

The enantiomeric excess is determined by chiral HPLC or GC analysis.

Organocatalytic Asymmetric Biginelli Reaction with an H8-BINOL-Phosphoric Acid

Reagents and Materials:

-

H8-BINOL-derived phosphoric acid catalyst (e.g., 5-10 mol%)

-

Aldehyde substrate

-

β-ketoester

-

Urea or thiourea derivative

-

Solvent (e.g., Dichloromethane or Toluene)

Procedure:

-

To a reaction vessel are added the aldehyde (1 equivalent), the β-ketoester (1 equivalent), and the urea or thiourea derivative (1.2 equivalents).

-

The H8-BINOL-derived phosphoric acid catalyst is added.

-

The solvent is added, and the reaction mixture is stirred at the specified temperature (e.g., room temperature or 0°C).

-

The reaction progress is monitored by TLC.

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel to yield the dihydropyrimidinone product.

-

The enantiomeric excess is determined by chiral HPLC analysis.

Conclusion and Future Outlook

The historical development of H8-BINOL ligands showcases a remarkable trajectory from a simple derivative of a well-known scaffold to a privileged class of ligands in its own right. The ease of their synthesis and the consistent high levels of stereocontrol they impart have solidified their position in the asymmetric catalysis toolbox. The continued exploration of novel H8-BINOL derivatives and their application in increasingly complex chemical transformations promises to further expand the horizons of asymmetric synthesis, with significant implications for the efficient and enantioselective production of pharmaceuticals, agrochemicals, and other fine chemicals. The ongoing research in this area will undoubtedly lead to the discovery of new catalysts with even greater activity and selectivity, further cementing the legacy of H8-BINOL in the field of chemistry.

References

H8-BINOL as a Chiral Ligand: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of asymmetric catalysis, the quest for efficient and selective chiral ligands is paramount for the synthesis of enantiomerically pure compounds, a critical requirement in the pharmaceutical and fine chemical industries. Among the privileged scaffolds for chiral ligands, 1,1'-bi-2-naphthol (BINOL) has established itself as a cornerstone. This technical guide focuses on a close relative of BINOL, the partially hydrogenated (R)- and (S)-5,5',6,6',7,7',8,8'-octahydro-1,1'-bi-2-naphthol (H8-BINOL).

H8-BINOL, with its unique structural and electronic properties, has emerged as a highly versatile and powerful ligand in a broad spectrum of asymmetric transformations.[1][2] Its C2 symmetry and axial chirality, inherited from BINOL, are complemented by increased flexibility and a larger dihedral angle between the naphthyl units. This often translates to superior enantioselectivity in catalytic reactions compared to its fully aromatic counterpart.[1][2] This guide will provide a comprehensive overview of H8-BINOL, including its synthesis, diverse applications in asymmetric catalysis with a focus on quantitative data, and detailed experimental protocols for its preparation and use.

Synthesis of H8-BINOL

The most common and efficient method for the synthesis of enantiopure H8-BINOL is the partial hydrogenation of the corresponding BINOL enantiomer. This straightforward reduction selectively saturates one of the two naphthyl rings, leaving the chiral axis intact.

A general synthetic pathway for H8-BINOL is depicted below:

Figure 1: General synthesis of H8-BINOL from BINOL.

Applications in Asymmetric Catalysis

H8-BINOL has been successfully employed as a chiral ligand in a multitude of asymmetric reactions, often in the form of its derivatives such as phosphoric acids, phosphoramidites, or in combination with various metal centers like titanium, rhodium, and copper.[1][2][3] These catalysts have demonstrated remarkable efficacy in carbon-carbon and carbon-heteroatom bond-forming reactions.

Data Presentation: H8-BINOL in Asymmetric Reactions

The following tables summarize the performance of H8-BINOL-based catalysts in various asymmetric transformations, highlighting the yields and enantiomeric excesses (ee) achieved.

Table 1: H8-BINOL-Titanium Catalyzed Asymmetric Additions to Aldehydes

| Nucleophile | Aldehyde | Catalyst System | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |

| Phenylacetylene | Benzaldehyde | (R)-H8-BINOL / Ti(O-i-Pr)₄ | Toluene | 0 | 91 | 90 | [1][2] |

| Triaryl aluminum | Various aldehydes | (R)-H8-BINOL / Ti(O-i-Pr)₄ | THF/Hexane | 0 | up to 99 | up to 97 | [1] |

| Aryl boronic acids | Various aldehydes | (S)-H8-BINOL-Ti(Oi-Pr)₂ | THF/Hexane | rt | up to 99 | up to 96 | [1] |

Table 2: H8-BINOL-Phosphoric Acid Catalyzed Asymmetric Reactions

| Reaction Type | Substrate 1 | Substrate 2 | Catalyst | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |

| Biginelli Reaction | Aldehydes, β-keto esters, ureas | - | H8-BINOL phosphoric acid | Dichloromethane | rt | high | up to 97 | [1] |

| Aza-hetero-Diels-Alder | Aromatic aldimines | Danishefsky's diene | H8-BINOL phosphoric acid | Toluene | -20 | high | up to 98 | [2] |

| Friedel-Crafts Alkylation | Indoles | α,β-Unsaturated ketones | H8-BINOL phosphoric acid | Dichloromethane | 0 | up to 98 | up to 99 | [1] |

Table 3: H8-BINOL in Other Asymmetric Reactions

| Reaction Type | Substrate 1 | Substrate 2 | Catalyst System | Solvent | Yield (%) | ee (%) | Reference |

| Rh-catalyzed Arylation | Isatin-derived ketimines | Arylboroxines | [Rh(COE)₂Cl]₂ / H8-BINOL-phosphite-olefin | Dioxane | up to 98 | up to 98 | [1] |

| Cu-catalyzed 1,4-Addition | Dialkylzinc | Cycloenones | (CuOTf)₂·C₆H₆ / H8-BINOL-diphosphite | Diethyl ether | up to 98 | up to 97 | [2] |

| Ru-catalyzed C-H Activation | N-sulfonyl ketimines | Alkynes | H8-BINOL-derived η⁶-benzene-Ru | - | up to 99 | >99 |

Experimental Protocols

This section provides detailed methodologies for the synthesis of H8-BINOL and a general procedure for its application in a titanium-catalyzed asymmetric addition reaction.

Synthesis of (S)-5,5',6,6',7,7',8,8'-Octahydro-1,1'-bi-2-naphthol ((S)-H8-BINOL)

This procedure is adapted from a reliable synthetic protocol.

Materials:

-

(S)-1,1'-Bi-2-naphthol ((S)-BINOL)

-

Palladium on carbon (10 wt. %)

-

Ethyl acetate (reagent grade)

-

Methanol (reagent grade)

-

Hydrogen gas

Procedure:

-

In a high-pressure hydrogenation vessel, dissolve (S)-BINOL (1.0 eq) in ethyl acetate.

-

Carefully add 10 wt. % palladium on carbon (typically 5-10 mol % Pd) to the solution.

-

Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the reaction mixture at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the filter cake with ethyl acetate.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or methanol/water) to afford (S)-H8-BINOL as a white solid.

General Procedure for (R)-H8-BINOL-Ti(O-i-Pr)₄ Catalyzed Asymmetric Phenylacetylene Addition to Benzaldehyde

This protocol is a representative example of the use of H8-BINOL in asymmetric catalysis.

Materials:

-

(R)-H8-BINOL

-

Titanium(IV) isopropoxide (Ti(O-i-Pr)₄)

-

Phenylacetylene

-

Benzaldehyde

-

Anhydrous toluene

-

Anhydrous work-up reagents (e.g., saturated aqueous NH₄Cl)

Experimental Workflow:

References

Methodological & Application

Application Notes and Protocols for (S)-H8-BINOL in Asymmetric Catalysis

For Researchers, Scientists, and Drug Development Professionals

(S)-H8-BINOL ( (S)-5,5',6,6',7,7',8,8'-Octahydro-1,1'-bi-2-naphthol) has emerged as a privileged chiral ligand and organocatalyst in asymmetric synthesis. Its unique structural features, including C2 symmetry and a more flexible binaphthyl backbone compared to its parent compound, BINOL, have led to superior performance in a variety of catalytic transformations.[1][2] This document provides detailed application notes and experimental protocols for key reactions utilizing (S)-H8-BINOL and its derivatives, offering a practical guide for researchers in organic synthesis and drug development.

Asymmetric Arylation of Aldehydes

The enantioselective addition of aryl groups to aldehydes is a fundamental transformation for the synthesis of chiral diarylmethanols, which are important structural motifs in many pharmaceutical agents and natural products. (S)-H8-BINOL, in conjunction with titanium(IV) isopropoxide, forms a highly effective chiral Lewis acid catalyst for this reaction.[2][3]

Application Notes:

(S)-H8-BINOL-derived titanium catalysts promote the asymmetric arylation of a wide range of aromatic aldehydes with various arylating reagents. The use of aryl bromides as the aryl source, in a one-pot procedure involving in situ generation of the aryllithium and subsequent transmetalation to titanium, offers a cost-effective and operationally simple method.[3] The addition of N,N,N',N'-tetramethylethylenediamine (TMEDA) has been shown to be crucial in suppressing the background racemic reaction, thereby enhancing enantioselectivity.[3] The catalyst system is tolerant of both electron-donating and electron-withdrawing substituents on the aromatic aldehyde.

Quantitative Data:

| Entry | Aldehyde | Arylating Reagent (from Aryl Bromide) | Yield (%) | ee (%) |

| 1 | Benzaldehyde | Phenyl | 95 | 92 |

| 2 | 4-Methoxybenzaldehyde | Phenyl | 96 | 93 |

| 3 | 4-Chlorobenzaldehyde | Phenyl | 94 | 91 |

| 4 | 2-Naphthaldehyde | Phenyl | 92 | 90 |

| 5 | Benzaldehyde | 4-Tolyl | 93 | 94 |

| 6 | Benzaldehyde | 4-Methoxyphenyl | 91 | 95 |

Experimental Protocol: Asymmetric Arylation of Benzaldehyde with Phenyl Bromide

Materials:

-

(S)-H8-BINOL

-

Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)

-

Phenyl bromide

-

n-Butyllithium (n-BuLi) in hexanes

-

Aluminum chloride (AlCl₃)

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA)

-

Benzaldehyde

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous hexanes

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve (S)-H8-BINOL (0.1 mmol) in anhydrous THF (5 mL). Add Ti(Oi-Pr)₄ (0.1 mmol) and stir the mixture at room temperature for 30 minutes.

-

Arylating Reagent Generation: In a separate flame-dried Schlenk flask under argon, dissolve phenyl bromide (1.2 mmol) in anhydrous THF (10 mL) and cool to -78 °C. Add n-BuLi (1.2 mmol) dropwise and stir for 30 minutes at -78 °C. To this solution, add a solution of AlCl₃ (1.2 mmol) in anhydrous THF (5 mL) and stir for another 30 minutes at -78 °C.

-

Transmetalation and Reaction: To the arylaluminum reagent at -78 °C, add the pre-formed (S)-H8-BINOL-Ti catalyst solution followed by TMEDA (1.5 mmol). Stir the mixture for 15 minutes. Add benzaldehyde (1.0 mmol) dropwise and allow the reaction to proceed at 0 °C for 12 hours.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL). Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 20 mL). Wash the combined organic layers with saturated aqueous NaHCO₃ solution (20 mL) and brine (20 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the chiral diarylmethanol. The enantiomeric excess can be determined by chiral HPLC analysis.

Experimental Workflow:

Caption: General workflow for the (S)-H8-BINOL-Ti catalyzed asymmetric arylation of aldehydes.

Organocatalytic Asymmetric Biginelli Reaction

The Biginelli reaction is a multicomponent reaction that provides access to dihydropyrimidinones (DHPMs), a class of compounds with a wide range of biological activities. Chiral phosphoric acids derived from (S)-H8-BINOL have proven to be highly effective organocatalysts for the enantioselective Biginelli reaction.[1]

Application Notes:

(S)-H8-BINOL-derived phosphoric acids catalyze the three-component condensation of an aldehyde, a β-ketoester, and urea (or thiourea) to afford chiral DHPMs in high yields and with excellent enantioselectivities.[1] The reaction is typically carried out in a non-polar solvent such as dichloromethane. The catalyst is effective for a variety of aromatic and aliphatic aldehydes.

Quantitative Data:

| Entry | Aldehyde | β-Ketoester | Urea/Thiourea | Yield (%) | ee (%) |

| 1 | Benzaldehyde | Ethyl Acetoacetate | Urea | 92 | 96 |

| 2 | 4-Nitrobenzaldehyde | Ethyl Acetoacetate | Urea | 95 | 97 |

| 3 | 3-Hydroxybenzaldehyde | Ethyl Acetoacetate | Thiourea | 88 | 95 |

| 4 | Isovaleraldehyde | Methyl Acetoacetate | Urea | 75 | 88 |

| 5 | Cinnamaldehyde | Ethyl Acetoacetate | Thiourea | 85 | 92 |

Experimental Protocol: Asymmetric Biginelli Reaction

Materials:

-

(S)-3,3'-Bis(aryl)-H8-BINOL-derived phosphoric acid

-

Aldehyde

-

β-Ketoester

-

Urea or Thiourea

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a stirred solution of the (S)-H8-BINOL-derived phosphoric acid catalyst (0.05 mmol) in anhydrous DCM (5 mL) at room temperature, add the aldehyde (1.0 mmol), the β-ketoester (1.2 mmol), and urea or thiourea (1.5 mmol).

-

Reaction: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Add saturated aqueous NaHCO₃ solution (15 mL) and extract the product with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the pure dihydropyrimidinone. The enantiomeric excess is determined by chiral HPLC analysis.

Catalytic Cycle:

Caption: Proposed catalytic cycle for the asymmetric Biginelli reaction.

Asymmetric Direct Mannich Reaction

The Mannich reaction is a powerful tool for the synthesis of β-amino carbonyl compounds, which are versatile building blocks in organic synthesis. (S)-H8-BINOL-derived phosphoric acids can act as efficient Brønsted acid catalysts for the direct asymmetric Mannich reaction of ketones with aldimines.[1]

Application Notes:

The (S)-H8-BINOL-derived phosphoric acid catalyst facilitates the direct addition of unmodified cyclic ketones to a variety of aldimines, affording chiral β-amino carbonyl compounds with high diastereo- and enantioselectivity.[1] The reaction typically proceeds smoothly at room temperature in an organic solvent like toluene. The electronic properties of the substituents on the aldimine can influence the stereochemical outcome.

Quantitative Data:

| Entry | Ketone | Aldimine (from ArCHO and Aniline) | dr (anti/syn) | Yield (%) | ee (%) (anti) |

| 1 | Cyclohexanone | Benzaldehyde/Aniline | 95:5 | 96 | 98 |

| 2 | Cyclohexanone | 4-Chlorobenzaldehyde/Aniline | 96:4 | 95 | 97 |

| 3 | Cyclohexanone | 4-Methoxybenzaldehyde/Aniline | 92:8 | 93 | 94 |

| 4 | Cyclopentanone | Benzaldehyde/Aniline | 90:10 | 90 | 95 |

| 5 | Cycloheptanone | Benzaldehyde/Aniline | 93:7 | 92 | 96 |

Experimental Protocol: Asymmetric Direct Mannich Reaction

Materials:

-

(S)-H8-BINOL-derived phosphoric acid

-

Cyclic ketone

-

Aldehyde

-

Aniline

-

Anhydrous toluene

-

Molecular sieves (4 Å)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Aldimine Formation (in situ): In a flame-dried round-bottom flask under an argon atmosphere, add the aldehyde (1.0 mmol), aniline (1.0 mmol), and anhydrous toluene (5 mL). Add activated 4 Å molecular sieves and stir the mixture at room temperature for 1 hour.

-

Mannich Reaction: To the in situ generated aldimine, add the cyclic ketone (2.0 mmol) and the (S)-H8-BINOL-derived phosphoric acid catalyst (0.05 mmol).

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

-

Work-up: After completion, filter off the molecular sieves and wash with ethyl acetate. Concentrate the filtrate under reduced pressure. Dilute the residue with ethyl acetate (30 mL) and wash with saturated aqueous NaHCO₃ solution (15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to obtain the desired β-amino carbonyl compound. The diastereomeric ratio and enantiomeric excess are determined by chiral HPLC analysis.

Logical Relationship Diagram:

Caption: Logical flow of the (S)-H8-BINOL catalyzed asymmetric direct Mannich reaction.

References

(S)-H8-BINOL: A Versatile Ligand for High-Performance Asymmetric Metal Catalysis

(S)-5,5',6,6',7,7',8,8'-Octahydro-1,1'-bi-2-naphthol , commonly known as (S)-H8-BINOL , has emerged as a privileged chiral ligand in the field of asymmetric catalysis. Its unique structural features, characterized by a partially hydrogenated binaphthyl backbone, impart enhanced steric bulk and a larger dihedral angle compared to its parent compound, BINOL. These attributes contribute to the formation of highly effective and stereoselective metal-based catalysts, enabling a wide range of enantioselective transformations with exceptional yields and enantiomeric excesses. This document provides detailed application notes and experimental protocols for researchers, scientists, and professionals in drug development, showcasing the utility of (S)-H8-BINOL in key metal-catalyzed reactions.

Application Notes

(S)-H8-BINOL and its derivatives have proven to be highly effective ligands for a variety of metal catalysts, including titanium, ruthenium, copper, and magnesium. The resulting chiral complexes are powerful tools for the synthesis of enantioenriched molecules, which are crucial building blocks in the pharmaceutical and fine chemical industries.

Key applications of (S)-H8-BINOL in metal catalysis include:

-

Asymmetric Arylation of Aldehydes and Enals: Titanium complexes of (S)-H8-BINOL are particularly effective in the enantioselective addition of aryl groups to aldehydes and α,β-unsaturated aldehydes (enals), affording chiral secondary allylic and diarylmethanols in high yields and with excellent enantioselectivity.[1][2]

-

Enantioselective C-H Activation: Novel chiral η⁶-benzene ligands derived from (S)-H8-BINOL have been successfully employed in ruthenium-catalyzed asymmetric C-H activation reactions.[3][4][5] This strategy has enabled the synthesis of complex chiral molecules, such as spirocyclic sultams and chiral indoles, with outstanding yields and enantioselectivities.[3][5]

-

Conjugate Addition of Organozinc Reagents: Copper complexes bearing chiral diphosphite ligands derived from H8-BINOL have demonstrated remarkable efficacy in the asymmetric 1,4-addition of dialkylzinc reagents to cyclic enones.[1][6] This method provides a reliable route to chiral 3-substituted cycloalkanones.

-

Asymmetric Hydrogenation: Iridium catalysts modified with H8-BINOL-based ligands have been utilized for the enantioselective hydrogenation of sterically hindered N-arylimines.[6]

-

Hetero-Diels-Alder Reactions: Titanium(IV) complexes of H8-BINOL act as efficient catalysts for the hetero-Diels-Alder reaction between aldehydes and Danishefsky's diene, yielding 2,3-dihydropyranones with very high enantioselectivity.[1]